molecular formula C10H15NO B1587534 3-(4-Methoxyphenyl)propan-1-amine CAS No. 36397-23-6

3-(4-Methoxyphenyl)propan-1-amine

Cat. No. B1587534
CAS RN: 36397-23-6
M. Wt: 165.23 g/mol
InChI Key: NUZDQSUVPDNSSJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propan-1-amine is an organic compound that is part of organic synthesis and is used in the synthesis of a wide variety of drugs . It has a molecular weight of 165.24 and its IUPAC name is 3-(4-methoxyphenyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for 3-(4-Methoxyphenyl)propan-1-amine is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This indicates the molecular structure of the compound. For a more detailed analysis, specialized software or databases that can interpret this code may be needed.


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 165.24 .

Scientific Research Applications

Synthesis and Intermediate Applications

3-(4-Methoxyphenyl)propan-1-amine and its derivatives play a significant role as intermediates in chemical synthesis. For instance, an optical active intermediate for (R,R)-formoterol was synthesized from d-alanine, involving steps like protecting the amino group, cyclization, and coupling with Grignard reagent, showcasing the compound's utility in complex synthesis processes (Wei Fan et al., 2008).

Pharmaceutical and Cosmetic Applications

This compound has also found applications in pharmaceutical and cosmetic formulations. In a study, a derivative of 3-(4-Methoxyphenyl)propan-1-amine was synthesized and shown to inhibit melanin biosynthesis, suggesting its potential as a skin whitening agent due to its UV-blocking effects and superoxide dismutase (SOD)-like activity (S. Choi et al., 2002).

Kinetic Studies in Organic Chemistry

The compound has been used in studies exploring the kinetics and mechanisms of reactions involving secondary alicyclic amines. Such research contributes to a deeper understanding of reaction dynamics in organic chemistry, which is fundamental for developing new chemical processes and materials (E. Castro et al., 2001).

Material Science and Engineering

In material science, derivatives of 3-(4-Methoxyphenyl)propan-1-amine have been involved in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications have led to enhanced thermal stability and significant antibacterial and antifungal properties, making them useful in medical applications (H. M. Aly et al., 2015).

Organic Electronics and High-Spin Molecules

In the field of organic electronics, this compound has contributed to the development of high-spin organic molecules. For example, poly[1,2,(4)-phenylenevinyleneanisylaminium] synthesized using derivatives of 3-(4-Methoxyphenyl)propan-1-amine has shown potential for high-spin alignment, which is crucial in the development of organic semiconductors and magnetic materials (E. Fukuzaki et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxypropiophenone, indicates that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Similar precautions should be taken when handling 3-(4-Methoxyphenyl)propan-1-amine.

properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZDQSUVPDNSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388693
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propan-1-amine

CAS RN

36397-23-6
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Amine 13 was prepared as described in procedure A from azide 12 (5.2 g, 0.027 mol) and LAH (26 ml of 1 M solution in THF).
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (0.01 mol) and tetrahydrofuran (500 ml) were placed in a 1 liter flask fitted with a soxhlet extractor, with 3-(4-methoxyphenyl)propanamide (0.056 mol) in the extraction thimble. The reaction was refluxed 3 hours, was cooled and water (3.5 ml) was carefully added. After the mixture was sequentially extracted with 10% aqueous sodium hydroxide (3.5 ml) and water (10.5 ml), the mixture was filtered and concentrated. The crude product was distilled (Kugelrohr) to yield 4.4 g (48%) of a colorless oil which was stored under N2.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Yang, C Cao, D Luo, S Lan, M Luo, H Shan… - European Journal of …, 2020 - Elsevier
Proto-oncogene c-Myc plays an essential role in the development of colorectal cancer (CRC), since downregulation of c-Myc inhibits intestinal polyposis, which is the most cardinal …
Number of citations: 4 www.sciencedirect.com
A Akıncıoğlu, S Göksu, A Naderi, H Akıncıoğlu… - … Biology and Chemistry, 2021 - Elsevier
A series of novel urea, sulfamide and N,N-dipropargyl substituted benzylamines were synthesized from dihydrochalcones. The synthesized compounds were evaluated for their …
Number of citations: 20 www.sciencedirect.com
S Kheirjou, A Fattahi, MM Hashemi - Computational and Theoretical …, 2014 - Elsevier
In this study, drastic influence of the intramolecular cation–π interaction on the basicity of selected amines has been considered. The optimized minimum energy geometries of different …
Number of citations: 12 www.sciencedirect.com
TJ Brown, M Cumbes, LJ Diorazio… - The Journal of …, 2017 - ACS Publications
The application of a series of (cyclopentadienone)iron tricarbonyl complexes to “borrowing hydrogen” reactions between amines and alcohols was completed in order to assess their …
Number of citations: 74 pubs.acs.org
SE Winterton, E Capota, X Wang, H Chen… - Journal of medicinal …, 2018 - ACS Publications
Stearoyl-CoA desaturase (SCD) catalyzes the first step in the conversion of saturated fatty acids to unsaturated fatty acids. Unsaturated fatty acids are required for membrane integrity …
Number of citations: 20 pubs.acs.org
S Banala, MC Arvin, NM Bannon, XT Jin, JJ Macklin… - Nature …, 2018 - nature.com
Photoactivatable pharmacological agents have revolutionized neuroscience, but the palette of available compounds is limited. We describe a general method for caging tertiary amines …
Number of citations: 44 www.nature.com
TJ Brown - 2017 - wrap.warwick.ac.uk
The synthesis of (cyclopentadienone)iron tricarbonyl complexes and the application of said complexes to the catalysis of ‘hydrogen borrowing’ reactions between amines and alcohols …
Number of citations: 4 wrap.warwick.ac.uk
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
MC Arvin - 2019 - hammer.purdue.edu
Smoking is directly responsible for lung cancer, respiratory disease, and cardiovascular disease. It follows that smoking is known to be the greatest preventable causes of disease, …
Number of citations: 3 hammer.purdue.edu
NE Behnke - 2021 - search.proquest.com
Amines, ethers and small strained rings are ubiquitous structural motifs in biologically active compounds and consumer products. The motivation for this work was to develop …
Number of citations: 2 search.proquest.com

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